N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride
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Description
N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
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Biological Activity
N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride, with the CAS number 1052545-49-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H19ClN4O3S with a molecular weight of 418.9 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities.
Property | Value |
---|---|
CAS Number | 1052545-49-9 |
Molecular Formula | C19H19ClN4O3S |
Molecular Weight | 418.9 g/mol |
Structure | Chemical Structure |
Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide exhibit significant antitumor activity. For instance, derivatives containing a pyridine structure have been shown to inhibit tumor growth in various cell lines, including HEP-G2 and BV-173, with IC50 values indicating effective cytotoxicity against these cancer cells .
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of certain enzymes or pathways associated with cancer cell proliferation. For example, the presence of the sulfonamide moiety may enhance its interaction with target proteins involved in tumor growth regulation.
Study 1: In Vitro Cytotoxicity
A study investigating the cytotoxic effects of this compound on various tumor cell lines demonstrated promising results. The MTT assay revealed that the compound exhibited low toxicity at concentrations up to 1500 mg/kg in murine models, suggesting a favorable safety profile compared to traditional chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide to specific targets. These studies indicate strong interactions with amino acids critical for enzyme activity, supporting its potential as a therapeutic agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that it may possess favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, which are essential for effective therapeutic use. Toxicological assessments indicate that the compound is significantly less toxic than its parent compound, 4-aminopyridine, which has been associated with higher toxicity levels .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-sulfamoylanilino)pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S.ClH/c1-13-4-6-15(7-5-13)23-19(24)17-3-2-12-21-18(17)22-14-8-10-16(11-9-14)27(20,25)26;/h2-12H,1H3,(H,21,22)(H,23,24)(H2,20,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIMMKFSPFOHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.